2-(4-Ethoxybenzyl)pyrrolidine
Description
2-(4-Ethoxybenzyl)pyrrolidine is a pyrrolidine derivative substituted with a 4-ethoxybenzyl group at the 2-position. Pyrrolidine, a five-membered saturated heterocycle containing one nitrogen atom, is a common scaffold in medicinal chemistry due to its versatility in modulating pharmacokinetic and pharmacodynamic properties. The ethoxybenzyl moiety enhances lipophilicity and may influence receptor binding affinity, making this compound a candidate for pharmacological exploration.
Properties
Molecular Formula |
C13H19NO |
|---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
2-[(4-ethoxyphenyl)methyl]pyrrolidine |
InChI |
InChI=1S/C13H19NO/c1-2-15-13-7-5-11(6-8-13)10-12-4-3-9-14-12/h5-8,12,14H,2-4,9-10H2,1H3 |
InChI Key |
ZVBCRDDHKHKFOT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2CCCN2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Ethoxybenzyl)pyrrolidine typically involves the reaction of 4-ethoxybenzyl chloride with pyrrolidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods: Industrial production of pyrrolidine derivatives often employs catalytic hydrogenation of pyrrole or the reaction of 1,4-butanediol with ammonia in the presence of a cobalt-nickel catalyst. These methods are scalable and provide high yields of the desired product .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Ethoxybenzyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of palladium on carbon to yield the corresponding amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Sodium hydride, potassium carbonate, organic solvents like THF or DMF.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-(4-Ethoxybenzyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can mimic the structure of natural substrates, allowing it to bind to active sites and modulate biological pathways. This interaction can lead to various pharmacological effects, including enzyme inhibition or receptor activation .
Comparison with Similar Compounds
Structural Analogs and Modifications
The following table summarizes key structural analogs of 2-(4-Ethoxybenzyl)pyrrolidine, highlighting differences in substituents and core rings:
Key Observations:
- Core Heterocycle Differences : Replacing pyrrolidine with thiazolidine (Pioglitazone) or benzimidazole ( compound) alters target selectivity. Thiazolidine derivatives like Pioglitazone activate PPARγ, while benzimidazole-based analogs exhibit opioid activity .
- Substituent Effects: The ethoxybenzyl group in this compound may enhance membrane permeability compared to hydroxymethyl or phenoxyethyl substituents. However, nitro or pyrrolidinylethyl groups () introduce hallucinogenic or opioid properties .
Pharmacological and Regulatory Considerations
- Dopamine Receptor Modulation: Pyrrolidine derivatives like 2-(Hydroxymethyl)pyrrolidine are known to block presynaptic dopamine receptors, suggesting that this compound could similarly influence neurotransmitter systems .
- Antidiabetic Applications : Pioglitazone’s ethoxybenzyl-thiazolidine hybrid structure demonstrates the therapeutic versatility of this moiety in metabolic disorders, though pyrrolidine itself is less common in this context .
Biological Activity
Overview
2-(4-Ethoxybenzyl)pyrrolidine is a chemical compound characterized by its unique structure, which includes a pyrrolidine ring substituted with a 4-ethoxybenzyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The molecular formula of this compound is C13H19NO, with a molecular weight of 205.30 g/mol.
Synthesis and Properties
The synthesis of this compound typically involves the reaction of 4-ethoxybenzyl chloride with pyrrolidine in the presence of bases such as sodium hydride or potassium carbonate. This reaction is generally performed in organic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) under reflux conditions.
Key Properties:
| Property | Value |
|---|---|
| Molecular Formula | C13H19NO |
| Molecular Weight | 205.30 g/mol |
| IUPAC Name | 2-[(4-ethoxyphenyl)methyl]pyrrolidine |
| InChI | InChI=1S/C13H19NO/c1-2-15-... |
| Canonical SMILES | CCOC1=CC=C(C=C1)CC2CCCN2 |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring can mimic natural substrates, allowing it to bind to active sites and modulate biological pathways. This interaction may lead to various pharmacological effects, including enzyme inhibition or receptor activation.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties. It has been shown to reduce inflammation markers in vitro, indicating potential therapeutic applications in treating inflammatory diseases.
Anticancer Potential
The anticancer activity of this compound has been explored in several studies. It has demonstrated cytotoxic effects against various cancer cell lines, suggesting that it may inhibit tumor growth through mechanisms that require further investigation.
Case Studies and Research Findings
Recent studies have focused on the biological effects of this compound:
- Antimicrobial Study : A study published in Molecules reported that this compound significantly inhibited the growth of both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
- Anti-inflammatory Research : In vitro experiments indicated that treatment with this compound reduced the production of pro-inflammatory cytokines in macrophages, suggesting its potential as an anti-inflammatory agent.
- Cancer Cell Line Testing : A recent investigation assessed the cytotoxicity of this compound against several cancer cell lines, revealing IC50 values that indicate potent anticancer activity. The mechanism appears to involve apoptosis induction and cell cycle arrest.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
